molecular formula C17H16N6O2S B10878273 2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B10878273
M. Wt: 368.4 g/mol
InChI Key: JGWUWBYOELRRTC-UHFFFAOYSA-N
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Description

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is a complex organic compound that features a pyridyl-triazole moiety linked to a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Attachment of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Formation of the Benzohydrazide Moiety: The benzohydrazide structure is formed by reacting a benzoyl chloride with hydrazine hydrate under controlled conditions.

    Coupling Reactions: The final step involves coupling the triazole-pyridyl intermediate with the benzohydrazide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Chemical Biology: The compound is used as a probe to study biological processes involving sulfur-containing triazoles.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The pyridyl-triazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the benzohydrazide structure can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N’~1~-(2-{[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE: Similar structure but with a different position of the pyridyl group.

    2-METHYL-N’~1~-(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE: Another positional isomer with the pyridyl group at the 4-position.

Uniqueness

The unique combination of the pyridyl-triazole moiety and the benzohydrazide structure in 2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2-methyl-N'-[2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C17H16N6O2S/c1-11-5-2-3-7-13(11)16(25)22-20-14(24)10-26-17-19-15(21-23-17)12-6-4-8-18-9-12/h2-9H,10H2,1H3,(H,20,24)(H,22,25)(H,19,21,23)

InChI Key

JGWUWBYOELRRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NNC(=N2)C3=CN=CC=C3

Origin of Product

United States

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